Product packaging for Dexrabeprazole sodium(Cat. No.:CAS No. 171440-18-9)

Dexrabeprazole sodium

Cat. No.: B190233
CAS No.: 171440-18-9
M. Wt: 381.4 g/mol
InChI Key: KRCQSTCYZUOBHN-VQIWEWKSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dexrabeprazole sodium is the pharmacologically active R(+)-enantiomer of the proton pump inhibitor (PPI) Rabeprazole . As a PPI, its primary research value lies in its potent and specific mechanism of action: it functions as a substituted benzimidazole that suppresses gastric acid secretion by irreversibly inhibiting the H+/K+ ATPase enzyme system at the secretory surface of gastric parietal cells . This targeted action makes it a critical compound for studying gastroesophageal reflux disease (GERD), peptic ulcers, and other acid-related pathological hypersecretory conditions . Comparative clinical studies highlight its significant research utility, demonstrating that Dexrabeprazole at 10 mg provided significantly earlier onset of symptom relief and a higher rate of improvement/healing of endoscopic esophagitis (95.2% vs 65.2%) compared to rabeprazole 20 mg . Its chiral structure contributes to its research profile, potentially offering a more efficient interaction with the target pump . The chemical formula is C 18 H 20 N 3 NaO 3 S, with a CAS Number of 171440-18-9 . For quality-focused research, this product is characterized using a validated, stability-indicating RP-UPLC method to ensure high purity and accurate determination of related impurities . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H20N3NaO3S B190233 Dexrabeprazole sodium CAS No. 171440-18-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;2-[(R)-[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]benzimidazol-1-ide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N3O3S.Na/c1-13-16(19-9-8-17(13)24-11-5-10-23-2)12-25(22)18-20-14-6-3-4-7-15(14)21-18;/h3-4,6-9H,5,10-12H2,1-2H3;/q-1;+1/t25-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRCQSTCYZUOBHN-VQIWEWKSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3[N-]2)OCCCOC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CN=C1C[S@@](=O)C2=NC3=CC=CC=C3[N-]2)OCCCOC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N3NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171440-18-9
Record name Dexrabeprazole sodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171440189
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DEXRABEPRAZOLE SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O7PHQ4KA8X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Stereochemical and Solid State Characterization Research

Elucidation of Dexrabeprazole (B173243) Sodium Stereoisomerism in Relation to Rabeprazole (B1678785)

Rabeprazole is a chiral compound, existing as a racemic mixture of two non-superimposable mirror-image isomers, known as enantiomers. researchgate.netinnovareacademics.in The molecule's chirality originates from an asymmetric sulfur atom in the sulfinyl group, which connects the benzimidazole (B57391) and pyridine (B92270) rings. innovareacademics.in This results in two distinct stereoisomers: the (R)-(+)-enantiomer and the (S)-(-)-enantiomer, which are present in a 1:1 ratio in the racemic mixture. researchgate.netwjgnet.com

Dexrabeprazole is the common name for the chirally pure (R)-(+)-enantiomer of rabeprazole. wjgnet.comontosight.aijddtonline.info Its full chemical name is sodium;2-[(R)-[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]benzimidazol-1-ide. nih.gov The isolation of a single enantiomer from a racemate is a common strategy in pharmaceutical development, often referred to as a "racemic switch". wjgnet.com Research indicates that the (R)-enantiomer of rabeprazole may possess a different pharmacokinetic profile compared to its (S)-counterpart. wjgnet.comnih.gov Dexrabeprazole sodium is, therefore, the sodium salt of this specific, isolated (R)-enantiomer. ontosight.ai

View Stereoisomer Details
CompoundStereochemical CompositionCommon Name
RabeprazoleRacemic mixture (1:1 ratio of R and S enantiomers)Rabeprazole
(R)-Rabeprazole(R)-(+)-enantiomerDexrabeprazole
(S)-Rabeprazole(S)-(-)-enantiomer(S)-Rabeprazole

Methodologies for Assessing Enantiomeric Purity

Ensuring the enantiomeric purity of this compound is critical to confirm that it is free from its (S)-enantiomer. The primary technique for this assessment is chiral High-Performance Liquid Chromatography (HPLC). nih.govnih.gov

Chiral HPLC methods utilize a chiral stationary phase (CSP) that can interact differently with the two enantiomers, leading to their separation. nih.govnih.gov Studies have demonstrated successful enantioseparation using polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose. nih.govresearchgate.net

A typical validated method involves:

Column: A Chiralpak IC or Chiralpak AD-RH (amylose-based) column. nih.govresearchgate.netresearchgate.net

Mobile Phase: A mixture of solvents like hexane, ethanol (B145695), and a basic modifier like ethylenediamine, or a reversed-phase mixture of acetonitrile (B52724) and water. nih.govresearchgate.net

Detection: UV detection is commonly employed, with a wavelength set around 284 nm. researchgate.netinnovareacademics.in

These methods are validated according to ICH guidelines for linearity, precision, accuracy, and sensitivity, with limits of detection (LOD) and quantification (LOQ) established to be as low as 0.015 µg/ml and 0.05 µg/ml, respectively, for the unwanted (S)-enantiomer. nih.govresearchgate.net The resolution between the enantiomer peaks should be greater than 1.5 to ensure accurate quantification. researchgate.net

Advanced Structural Characterization Techniques

A suite of advanced analytical techniques is used to confirm the identity, structure, and stoichiometry of this compound. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules. Both ¹H NMR and ¹³C NMR are employed to confirm the arrangement of atoms in dexrabeprazole. The chemical shifts in the spectra correspond to the different chemical environments of the hydrogen and carbon atoms, respectively, providing a detailed map of the molecular structure. researchgate.netresearchgate.net While specific spectral data can vary slightly based on the solvent and instrument, the pattern of signals confirms the presence of the benzimidazole and substituted pyridine ring systems, the methoxypropoxy side chain, and the methyl group. researchgate.net

Infrared (IR) spectroscopy is used to identify the functional groups present in the this compound molecule. researchgate.net The IR spectrum shows absorption bands at specific wavenumbers corresponding to the vibrations of different chemical bonds. A Chinese patent for a this compound monohydrate crystal form reported characteristic absorption peaks at approximately 3372.4 cm⁻¹ (O-H stretch, from water), 2937.2 and 2892.0 cm⁻¹ (C-H stretches), 1583.3 cm⁻¹ (C=N and C=C stretches), and 1030.5 cm⁻¹ (S=O sulfinyl stretch). google.com These peaks provide evidence for the key functional components of the molecule. google.com

View IR Spectroscopy Data
Wavenumber (cm⁻¹)Corresponding Functional Group Vibration
~3372O-H (stretch, water of hydration)
~2937, ~2892C-H (aliphatic stretch)
~1583C=N / C=C (aromatic ring stretch)
~1270C-O-C (ether stretch)
~1030S=O (sulfoxide stretch)

Elemental analysis provides experimental verification of the compound's empirical formula. For this compound (C₁₈H₂₀N₃NaO₃S), the analysis measures the percentage composition of carbon, hydrogen, nitrogen, sodium, and sulfur. researchgate.netnih.gov The experimentally determined percentages are compared against the theoretical values calculated from the molecular formula. A close correlation between the experimental and theoretical values confirms the stoichiometry of the isolated compound. researchgate.net

View Elemental Composition
ElementMolecular FormulaTheoretical Mass %
Carbon (C)C₁₈H₂₀N₃NaO₃S56.68%
Hydrogen (H)5.29%
Nitrogen (N)11.02%
Sodium (Na)6.03%
Oxygen (O)12.58%
Sulfur (S)8.41%

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that separates the compound from any impurities before it enters the mass spectrometer, which then measures the mass-to-charge ratio (m/z) of the ionized molecule. researchgate.netnih.gov For dexrabeprazole, LC-MS analysis is used to confirm its molecular weight. In positive ion mode, the molecule is typically protonated, and the spectrometer detects the [M+H]⁺ ion. The mass of the dexrabeprazole free base is approximately 359.44 g/mol , so a characteristic peak would be observed around m/z 360.1. nih.govijrpc.com This technique unequivocally confirms the molecular mass of the compound. nih.govnih.gov

Elemental Analysis for Stoichiometric Verification

Polymorphism and Novel Crystal Form Research

Polymorphism refers to the ability of a solid material to exist in multiple crystalline forms. rasayanjournal.co.in These forms, while chemically identical, possess different internal crystal lattices, which can lead to variations in physical properties. rasayanjournal.co.in Research into the polymorphic landscape of this compound has led to the identification of several crystal forms, each with unique characteristics.

Identification and Characterization of Crystal Forms via X-ray Powder Diffraction (XRPD)

X-ray Powder Diffraction (XRPD) is a primary analytical technique used to identify and differentiate crystalline forms by analyzing their unique diffraction patterns. americanpharmaceuticalreview.commdpi.com Several crystalline forms of this compound have been identified and characterized using this method.

For instance, a This compound monohydrate crystal form has been identified, exhibiting characteristic diffraction peaks at specific 2θ angles. google.compatsnap.com Another patent describes a different monohydrate crystal form with its own distinct set of diffraction peaks. google.com

Furthermore, research has identified other crystalline forms, designated as Form B and Form C . wipo.intgoogle.com Form C is noted as an anhydrous crystal form. wipo.intgoogle.com The amorphous form of this compound, which lacks a defined crystal structure, does not show any diffraction peaks in an XRPD pattern. nus.edu.sgpatsnap.com

Below is a data table summarizing the characteristic XRPD peaks for various identified crystal forms of this compound.

Crystal FormCharacteristic XRPD Peaks (2θ ± 0.2°)Reference
Monohydrate Form 110.5, 13.4, 17.1, 18.0, 18.5, 18.9, 19.5, 23.0, 23.3, 27.1, 31.6 google.comgoogle.com
Monohydrate Form 29.2, 10.6, 17.1, 18.0, 18.5, 18.8, 19.5, 21.3, 21.5, 22.9, 25.4, 27.1, 29.8, 31.6, 32.6 google.com
Form B6.50, 8.64, 14.46, 15.92, 17.74, 18.40, 19.58, 23.46 google.com
Form C6.22, 12.14, 12.46, 13.10, 15.82, 17.34, 17.70, 18.90, 20.18, 20.74, 21.60, 22.08, 22.38, 23.42, 26.56, 28.06, 30.80 google.com
Z-type Crystal9.3, 10.7, 18.2, 19.6, 21.2, 23.0, 27.2, 29.9 nus.edu.sg

Thermal Analysis of Crystal Forms using Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the heat flow into or out of a sample as it is heated or cooled. rigaku.com This provides information about thermal events such as melting, crystallization, and solid-state transitions. rigaku.com

The thermal behavior of different this compound crystal forms has been investigated. The monohydrate crystal form corresponding to the first set of XRPD peaks shows an absorption peak at approximately 148.27°C in its differential thermal analysis. google.comgoogle.com Another identified monohydrate form exhibits an absorption peak at 157.4°C. google.com

Crystal Form B is characterized by an endothermic peak at about 138°C and exothermic peaks at approximately 189°C and 226°C. google.comCrystal Form C , on the other hand, shows an exothermic peak at around 234°C. google.com The Z-type crystal of this compound hydrate (B1144303) displays a significant endo-exo pattern at 106.5°C and 228.8°C. rasayanjournal.co.in

This data is summarized in the table below:

Crystal FormDSC Thermal EventsReference
Monohydrate Form 1Absorption peak at ~148.27°C google.comgoogle.com
Monohydrate Form 2Absorption peak at 157.4°C google.com
Form BEndothermic peak at ~138°C; Exothermic peaks at ~189°C and ~226°C google.com
Form CExothermic peak at ~234°C google.com
Z-type CrystalEndo-exo pattern at 106.5°C and 228.8°C rasayanjournal.co.in

Investigation of Crystal Form Influence on Fundamental Pharmaceutical Attributes

The polymorphic form of an API can have a profound impact on its pharmaceutical properties, which are crucial for its performance as a drug substance.

Impact on Aqueous Solubility

Different crystal forms can exhibit different aqueous solubilities. americanpharmaceuticalreview.com For this compound, it has been noted that certain crystalline forms offer improved solubility. google.compatsnap.comgoogle.com For example, a patented this compound monohydrate crystal form is described as having relatively high solubility. google.compatsnap.com Another monohydrate crystal form is also claimed to have good solubility. google.com The conversion of dexrabeprazole to its sodium salt form is a strategy employed to enhance its solubility.

Effects on Dissolution Profile

The dissolution rate is a key parameter that can affect the onset of action of a drug. Similar to solubility, the dissolution profile of this compound can be influenced by its crystalline structure. Studies have indicated that specific crystal forms of this compound possess a good dissolution rate. google.comgoogle.com For instance, the development of a novel dexrabeprazole enteric-coated tablet showed a dissolution pattern comparable to commercial rabeprazole products. researchgate.net The immediate-release dry-coated tablets of rabeprazole sodium demonstrated a high dissolution rate, with over 90% released within 30 minutes. nih.gov

Relationship with Hygroscopicity

Hygroscopicity, the tendency of a substance to absorb moisture from the air, is a critical stability parameter. Amorphous forms of drugs are often more hygroscopic than their crystalline counterparts. nus.edu.sg In the case of this compound, the amorphous form is reported to have strong hygroscopicity. nus.edu.sg In contrast, several crystalline forms have been developed to have lower water absorbability. google.comgoogle.comnus.edu.sg For example, the Z-type crystal of this compound hydrate is noted for its low hygroscopicity. nus.edu.sg Similarly, Crystal Form C is described as an anhydrous form with low hygroscopicity. wipo.intgoogle.com The development of a this compound monohydrate crystal form was also aimed at achieving lower water absorbability. patsnap.com

Synthetic Methodologies and Process Optimization Research

Chemical Synthesis Pathways for Dexrabeprazole (B173243) Sodium

The synthesis of dexrabeprazole sodium primarily involves the asymmetric oxidation of a prochiral sulfide (B99878) precursor, followed by salt formation. google.com A common route begins with the condensation of 2-mercaptobenzimidazole (B194830) and 2-chloromethyl-3-methyl-4-(3-methoxypropoxy) pyridine (B92270) hydrochloride to form the rabeprazole (B1678785) thioether. google.com This thioether is then asymmetrically oxidized to produce dexrabeprazole, which is subsequently converted to its sodium salt. google.com

Asymmetric Oxidation Reactions for Stereoselective Synthesis

The critical step in producing dexrabeprazole is the enantioselective oxidation of the sulfide intermediate to the corresponding sulfoxide (B87167). This transformation is pivotal for isolating the desired R-enantiomer. researchgate.net Various oxidizing agents are employed for this purpose, including cumene (B47948) hydroperoxide, tert-butyl hydroperoxide (TBHP), and hydrogen peroxide. google.com The selection of the oxidant is crucial as it can influence both the reaction's efficiency and the impurity profile of the final product.

A widely utilized method for this asymmetric oxidation is the Sharpless-Kagan epoxidation condition, which has been adapted for sulfoxidation. google.com This typically involves a chiral titanium complex. google.com Research has demonstrated that a chiral complex formed from a tetradentate nitrogen organic ligand and a metal manganese compound can also effectively catalyze the asymmetric oxidation of thioether compounds to produce chiral sulfoxide drugs.

Role of Chiral Catalysts and Auxiliaries in Synthesis

Chiral catalysts and auxiliaries are fundamental to achieving high enantioselectivity in the synthesis of dexrabeprazole. sigmaaldrich.com The most effective catalysts are often transition metal complexes incorporating chiral ligands. sigmaaldrich.com

A prevalent system involves a chiral titanium complex formed from titanium(IV) isopropoxide and a chiral ligand, such as (+)-diethyl-L-tartrate. google.comresearchgate.net This complex creates a chiral environment that directs the oxidation to favor the formation of the R-enantiomer. google.com The molar ratio of the chiral ligand to the titanium compound is a critical parameter that is optimized to maximize stereoselectivity. google.com

Other chiral auxiliaries, such as those derived from camphor-modified oxazolines, have also been explored. google.com For instance, (4S, 5S)-4,5-dihydro-4,5-diphenyl-2-(2-hydroxy-3-tert-butyl)phenyl oxazoline (B21484) has been used as a chiral ligand in conjunction with titanium tetraisopropylate. google.com The development of novel chiral ligands remains an active area of research to further improve the efficiency and selectivity of the synthesis. sigmaaldrich.com

Precursor Chemical Transformation and Intermediate Derivatization

The synthesis of this compound begins with the preparation of key precursor molecules. A common starting point is the synthesis of 2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]methyl]thio]-1H-benzimidazole, the sulfide intermediate. researchgate.net This is typically achieved through the condensation of 2-chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine hydrochloride with 2-mercaptobenzimidazole. google.com This reaction is often carried out in the presence of a phase transfer catalyst to facilitate the reaction between the two phases. google.com

The pyridine precursor itself is synthesized through a multi-step process. One route involves the N-oxidation and nitration of 2,3-dimethylpyridine to yield 2,3-dimethyl-4-nitropyridine (B1589707) 1-oxide. This is subsequently converted to the 2-(chloromethyl) derivative. An alternative pathway starts with 4-chloro-2,3-dimethylpyridine (B1603871) 1-oxide, which is reacted with 3-methoxypropan-1-ol.

Following the asymmetric oxidation to form dexrabeprazole, the final step is the conversion to its sodium salt. This is typically accomplished by treating the dexrabeprazole base with sodium hydroxide (B78521) in a suitable solvent system, such as ethanol (B145695). patsnap.com

Strategies for Enhancing Synthetic Yield and Product Purity

Optimizing the synthetic process for this compound is crucial for industrial production to maximize yield and ensure high purity. Key strategies include:

Reaction Condition Optimization: Fine-tuning parameters such as reaction temperature, solvent, and catalyst loading is critical. For the asymmetric oxidation step, temperatures are often maintained between -20°C and 20°C, with a preferred range of -5°C to 5°C, to enhance enantioselectivity. google.com The choice of solvent, which can range from dichloromethane (B109758) and toluene (B28343) to various ethers, also plays a significant role. google.com

Impurity Control: The formation of impurities, such as the corresponding sulfone and the unwanted S-enantiomer, is a major concern. researchgate.net Careful control of the amount of oxidizing agent and reaction time can minimize the over-oxidation to the sulfone. High-performance liquid chromatography (HPLC) is extensively used to monitor the reaction progress and quantify impurities. researchgate.netresearchgate.net

Crystallization and Purification: The final purification of this compound is often achieved through crystallization. patsnap.com The choice of solvent system for crystallization is critical for obtaining the desired polymorphic form and for removing impurities. patsnap.comgoogle.com For instance, a mixture of ethyl acetate (B1210297) and methyl tert-butyl ether has been used for crystallization. patsnap.com The use of activated carbon during the process can help in decolorizing the solution and removing certain impurities. patsnap.com

Development of Industrially Feasible Synthetic Processes

The transition from a laboratory-scale synthesis to an industrially viable process requires consideration of several factors, including cost-effectiveness, safety, and environmental impact. google.comresearchgate.net

Key aspects of developing an industrial process for this compound include:

Reagent and Catalyst Selection: The use of readily available, inexpensive, and stable reagents and catalysts is paramount. google.com For example, while various chiral ligands can be effective, their cost and ease of synthesis or procurement are major considerations for large-scale production. google.com

Scalability and Safety: The process must be scalable and safe to operate on a large scale. google.com This involves careful thermal management of exothermic reactions and the use of less hazardous solvents and reagents where possible. The development of continuous flow processes is also being explored as a way to improve safety and efficiency compared to traditional batch reactions.

Polymorph Control: For the final active pharmaceutical ingredient, controlling the crystalline form (polymorph) is crucial as it can affect stability, solubility, and bioavailability. google.comgoogle.com Research has focused on identifying and selectively preparing stable polymorphs of this compound. google.comgoogle.com

Pharmacological Mechanism and Preclinical Pharmacodynamics Research

Molecular Target Characterization: Gastric H+/K+-ATPase

The primary molecular target of dexrabeprazole (B173243) sodium is the hydrogen/potassium adenosine (B11128) triphosphatase (H+/K+-ATPase) enzyme system. nafdac.gov.ngmedtigo.com This enzyme, commonly referred to as the gastric proton pump, is located on the secretory surface of gastric parietal cells. ontosight.ainafdac.gov.ng The H+/K+-ATPase is the final and crucial step in the pathway of gastric acid secretion, responsible for pumping hydrogen ions (H+) into the gastric lumen in exchange for potassium ions (K+). wikipedia.orgescholarship.org By targeting this specific enzyme, dexrabeprazole sodium effectively inhibits the final stage of acid production. nafdac.gov.ngtruemeds.in

Detailed Mechanism of Proton Pump Inhibition

This compound is a substituted benzimidazole (B57391) that functions as a prodrug. nafdac.gov.ngirjponline.org After administration, it is absorbed and reaches the acidic environment of the parietal cells. nafdac.gov.ng In this acidic milieu, dexrabeprazole is protonated and converted into its active form, a sulphenamide derivative. nafdac.gov.ngpatsnap.com This active metabolite then forms a covalent, irreversible bond with cysteine residues on the H+/K+-ATPase enzyme. wikipedia.orgpatsnap.com This irreversible binding inactivates the proton pump, leading to a profound and sustained inhibition of both basal and stimulated gastric acid secretion, regardless of the stimulus. nafdac.gov.ngwikipedia.org

Stereochemical Influence on Enzymatic Inhibition and Potency

Rabeprazole (B1678785) is a chiral compound, existing as a racemic mixture of two enantiomers: the R-enantiomer (dexrabeprazole) and the S-enantiomer. irjponline.orgresearchgate.net Preclinical research has indicated that the R-(+)-enantiomer, dexrabeprazole, is more effective than the S-(-)-enantiomer and the racemic mixture in preventing acid-related gastric lesions. researchgate.netinnovareacademics.in This suggests a stereoselective difference in their pharmacological activity. The therapeutic advantage of using a single, active enantiomer like dexrabeprazole lies in potentially reducing the metabolic load on the body and achieving a more predictable pharmacokinetic and pharmacodynamic response. nih.govresearchgate.net The development of single-enantiomer drugs, such as dexrabeprazole, is a recognized strategy to improve upon existing racemic medications. acs.org

Analysis of Dose-Related Effects on Gastric Acid Secretion

The inhibitory effect of this compound on gastric acid secretion is dose-dependent. nafdac.gov.ng Studies have shown that increasing doses of rabeprazole lead to a corresponding increase in the inhibition of acid secretion and a rise in gastric pH. researchgate.net Preclinical and clinical investigations have explored the efficacy of different doses. Notably, research suggests that 10 mg of dexrabeprazole daily is as effective as 20 mg of the racemic rabeprazole in managing symptoms of gastroesophageal reflux disease (GERD). irjponline.orgnih.gov This indicates that dexrabeprazole is potent enough at a lower dose to achieve maximum inhibition of the proton pumps. nih.gov

Comparative Preclinical Pharmacodynamic Investigations (e.g., against Rabeprazole or S-enantiomer)

Comparative studies have been crucial in elucidating the enhanced profile of dexrabeprazole. In preclinical models, such as studies on aspirin (B1665792) and histamine-induced ulcers in rats, the R-isomer (dexrabeprazole) has demonstrated superior efficacy. irjponline.org Clinical studies have further substantiated these preclinical findings. For instance, in patients with GERD, 10 mg of dexrabeprazole was found to be more effective than 20 mg of rabeprazole in improving symptoms like regurgitation and in the healing of esophagitis. nih.govresearchgate.net Patients treated with dexrabeprazole also experienced a significantly earlier onset of symptom relief. nih.govresearchgate.net

Table 1: Comparative Efficacy of Dexrabeprazole vs. Rabeprazole in GERD

ParameterDexrabeprazole (10 mg)Rabeprazole (20 mg)P-valueReference
Healing of Esophagitis95.2%65.2%P = 0.036 nih.govresearchgate.net
≥50% Improvement in Regurgitation96%60%P = 0.002 nih.govresearchgate.net
Onset of Symptom Improvement (days)1.8 ± 0.82.6 ± 1.4P < 0.05 nih.govresearchgate.net

These findings underscore the therapeutic advantages of the chiral switch from racemic rabeprazole to its R-enantiomer, dexrabeprazole, offering improved efficacy at a reduced dose. nih.gov

Preclinical Pharmacokinetics and Drug Metabolism Research

Absorption Characteristics in Preclinical Models

Preclinical studies, primarily in beagle dogs, have been instrumental in elucidating the absorption characteristics of dexrabeprazole (B173243) sodium. Following oral administration, dexrabeprazole is absorbed, with its bioavailability being approximately 52%. nafdac.gov.ngnafdac.gov.ng Animal studies indicate that after administration, dexrabeprazole sodium is rapidly cleared from both the plasma and the gastric mucosa. nafdac.gov.ng

In a study evaluating enteric-coated dexrabeprazole tablets in beagle dogs, a dose-proportional pharmacokinetic profile was observed. researchgate.net This suggests that as the dose increases, the amount of drug absorbed increases proportionally. The formulation was designed to have delayed-release properties to protect the acid-labile drug from the acidic environment of the stomach. researchgate.net

Metabolic Pathways and Enzyme Systems Involvement

This compound undergoes extensive metabolism, primarily in the liver. nafdac.gov.ngrxreasoner.com This biotransformation is crucial for its clearance from the body. The metabolic processes involve both enzymatic and non-enzymatic pathways.

Role of Cytochrome P450 Isoenzymes (e.g., CYP2C19, CYP3A4, CYP2C9)

The cytochrome P450 (CYP) system of enzymes plays a significant role in the metabolism of dexrabeprazole, similar to other PPIs. nih.govnih.gov The principal isoenzymes involved are CYP2C19 and, to a lesser extent, CYP3A4. nih.govnih.gov

CYP2C19 is primarily responsible for the demethylation of rabeprazole (B1678785). pharmgkb.org Dexlansoprazole (B1670344), the R-enantiomer of lansoprazole, undergoes hydroxylation by CYP2C19 and oxidation to a sulfone metabolite by CYP3A4, suggesting a similar metabolic pathway for dexrabeprazole. nih.gov However, the metabolism of rabeprazole, and by extension dexrabeprazole, is considered less dependent on the genetically polymorphic CYP2C19 compared to other PPIs like omeprazole (B731) and lansoprazole. nih.govpharmgkb.org This reduced dependency on CYP2C19 may lead to more predictable pharmacokinetic profiles among individuals with different CYP2C19 genotypes. nih.gov Studies on racemic rabeprazole have shown that CYP3A4 can reverse the non-enzymatic conversion of rabeprazole to its thioether metabolite, albeit at a much slower rate. pharmgkb.org

Non-Enzymatic Degradation Pathways

A significant portion of rabeprazole's metabolism occurs through a non-enzymatic pathway, leading to the formation of a thioether metabolite. nih.govwikipedia.org This pathway is a key feature that distinguishes rabeprazole from other PPIs and contributes to its lower dependence on CYP2C19 metabolism. nih.gov This non-enzymatic reduction is a primary route of clearance.

Excretion Patterns and Identification of Metabolites

Following metabolism, the byproducts of dexrabeprazole are primarily eliminated from the body via the kidneys. nafdac.gov.ngrxreasoner.com Approximately 90% of a radiolabeled dose of rabeprazole is excreted in the urine, with minimal amounts found in the feces. nafdac.gov.ngwikipedia.org

The main metabolites identified in urine following administration of racemic rabeprazole are the thioether carboxylic acid metabolite and its glucuronide conjugate. nafdac.gov.ngwikipedia.org Other metabolites include a sulfone metabolite. wikipedia.org These metabolites are considered inactive. medtigo.com

Metabolite ClassPrimary Metabolites Identified (from racemic rabeprazole studies)
Thioether DerivativesThioether carboxylic acid
ConjugatesThioether glucuronide
Oxidation ProductsSulfone metabolite

Protein Binding Affinity Studies

This compound exhibits a high degree of binding to plasma proteins. Studies with racemic rabeprazole indicate that it is approximately 96.3% to 97% bound to human plasma proteins. nafdac.gov.ngnafdac.gov.ng This extensive protein binding means that only a small fraction of the drug is free in the plasma to exert its pharmacological effect or be cleared from the body. nafdac.gov.ng Consequently, dexrabeprazole is not readily dialyzable. nafdac.gov.ng One source, however, contradicts this, stating it does not significantly bind to plasma proteins. medtigo.com

Chiral Bioconversion Assessment in Preclinical Models

A critical aspect of developing a single enantiomer drug is to determine if it converts to its opposite enantiomer (chiral bioconversion) in the body. Studies have been conducted to assess this for dexrabeprazole.

A study in beagle dogs using a reliable high-performance liquid chromatography (HPLC) method was specifically designed to investigate the potential chiral bioconversion of (R)-(+)-rabeprazole to (S)-(-)-rabeprazole. researchgate.net The results of this study demonstrated that following intravenous administration of (R)-(+)-rabeprazole sodium injection, there was no detectable chiral bioconversion to its (S)-(-)-enantiomer in the dogs. researchgate.net This finding is significant as it confirms that the pharmacokinetic profile observed is genuinely that of the R-enantiomer and not a mixture of both enantiomers.

Formulation Science and Advanced Drug Delivery System Research

Design and Development of Innovative Drug Delivery Systems

The primary goal in formulating dexrabeprazole (B173243) sodium is to protect it from the acidic milieu of the stomach and deliver it to the more alkaline environment of the small intestine for absorption. google.comnih.gov Advanced drug delivery systems are pivotal in achieving this objective.

Floating Microspheres for Gastric Retention Enhancement

To improve the bioavailability and prolong the therapeutic effect of dexrabeprazole sodium, floating drug delivery systems have been developed. jddtonline.inforesearchgate.net These systems are designed to remain in the stomach for an extended period, allowing for a sustained release of the drug. jddtonline.inforesearchgate.net

Floating microspheres of this compound have been successfully prepared using various polymers. jddtonline.infojddtonline.info These microspheres have a lower density than gastric fluids, which allows them to float on the stomach contents and avoid rapid gastric emptying. jddtonline.info Research has shown that the buoyancy of these microspheres is influenced by the type and concentration of the polymers used in their formulation. jddtonline.infojddtonline.info For instance, an increase in the concentration of polymers like ethyl cellulose (B213188) and hydroxypropylmethylcellulose (B13716658) (HPMC) has been found to decrease the buoyancy of the microspheres. jddtonline.infojddtonline.info

The in-vitro floating ability of different formulations has been studied, with some showing excellent buoyancy for up to 6 hours. jddtonline.info The mean particle size of these microspheres typically ranges from 210 to 264 μm. jddtonline.infojddtonline.info It has been observed that particle size plays a crucial role in both floating ability and drug release. jddtonline.info Microspheres with a size between 200μm and 500μm tend to have better floating ability and a more sustained drug release profile. jddtonline.info

Table 1: Formulation and Evaluation of this compound Floating Microspheres

Formulation Code Polymer Ratio (Ethyl Cellulose:HPMC) Mean Particle Size (μm) Drug Entrapment Efficiency (%) Floating Ability (%) (at 6 hours)
F1 7:0 210 76.19 91.47
F2 6:1 225 72.34 85.63
F3 5:2 238 68.91 78.12
F4 4:3 245 64.28 72.97
F5 3:4 252 59.82 66.12
F6 2:5 258 54.15 55.38
F7 1:6 264 48.47 45.09

Data is synthesized from research findings. jddtonline.infojddtonline.info

Enteric-Coated Tablets for pH-Dependent Release

Enteric coating is a common and essential technique used in the formulation of this compound tablets. nih.govnafdac.gov.ngnafdac.gov.ng This involves applying a polymer barrier to the tablet that is resistant to the acidic environment of the stomach but dissolves in the neutral to alkaline pH of the small intestine. google.comnih.gov This pH-dependent release mechanism ensures that the acid-labile this compound is protected from degradation in the stomach and is released at its site of absorption. google.com

Various enteric polymers are utilized for this purpose. nih.gov The selection of the appropriate polymer and the thickness of the coating are critical parameters that determine the drug release profile. researchgate.net A patent for a this compound sustained-release capsule describes the use of two different types of enteric-coated pellets. google.com This formulation is designed to release the drug at two different time points in the intestine, potentially prolonging its therapeutic effect. google.com The enteric material used is a methacrylic acid and ethyl acrylate (B77674) copolymer, and by varying the amount of an alkaline substance to neutralize the carboxyl groups in the polymer, different pH-dependent release profiles can be achieved. google.com

Selection and Characterization of Polymeric Materials in Formulations

The choice of polymeric materials is a critical factor that dictates the performance of this compound formulations. jddtonline.inforesearchgate.net These polymers influence key characteristics such as drug release rate, entrapment efficiency, and the physical properties of the final dosage form. jddtonline.infojddtonline.info

In the development of floating microspheres, polymers like ethyl cellulose and HPMC are commonly used. jddtonline.infojddtonline.info Ethyl cellulose, a hydrophobic polymer, helps in sustaining the drug release, while HPMC, a hydrophilic polymer, can modulate the release and floating properties. jddtonline.inforesearchgate.net Research has demonstrated that the ratio of these polymers significantly impacts the formulation's performance. jddtonline.infojddtonline.info For example, increasing the proportion of HPMC has been shown to decrease drug entrapment efficiency and the floating ability of the microspheres. jddtonline.info Conversely, a higher concentration of ethyl cellulose can lead to increased drug entrapment. jddtonline.infojddtonline.info

For enteric-coated tablets, polymers such as Eudragit S100, a copolymer of methacrylic acid and ethyl acrylate, are employed. google.com The properties of these polymers, particularly their pH-dependent solubility, are central to their function. google.comnih.gov Characterization of these polymers is essential to ensure batch-to-batch consistency and predictable drug release. Techniques like Fourier-transform infrared (FTIR) spectroscopy are used to confirm the identity and compatibility of the polymers with this compound. scribd.com

Advanced Formulation Process Engineering Methodologies

The manufacturing process plays a crucial role in the development of effective this compound drug delivery systems. Specific engineering methodologies are employed to create particles with desired characteristics.

Solvent Diffusion-Evaporation Techniques

The solvent diffusion-evaporation method is a widely used technique for preparing floating microspheres of this compound. jddtonline.inforesearchgate.netgrafiati.com This method involves dissolving the drug and the polymers in a mixture of volatile organic solvents, such as ethanol (B145695) and dichloromethane (B109758). jddtonline.infojddtonline.info This organic phase is then emulsified in an aqueous phase containing a stabilizer, like polyvinyl alcohol. jddtonline.info The subsequent evaporation of the organic solvents leads to the formation of solid microspheres. jddtonline.inforesearchgate.net

The process parameters, such as the stirring rate and temperature, are carefully controlled to influence the particle size, surface morphology, and drug entrapment efficiency of the resulting microspheres. jddtonline.inforesearchgate.net Studies have shown that the percentage yield of microspheres prepared by this method can range from 56.84% to 82.87%. jddtonline.infojddtonline.info

Emulsion Solvent Diffusion Techniques

The emulsion solvent diffusion technique is another important method for the preparation of this compound microspheres. jddtonline.infojddtonline.inforesearchgate.net This technique is particularly suitable for encapsulating water-insoluble drugs. researchgate.net Similar to the solvent diffusion-evaporation method, it involves the formation of an emulsion. jddtonline.inforesearchgate.net The drug and polymer are dissolved in a water-immiscible organic solvent, which is then emulsified in an aqueous phase. jddtonline.inforesearchgate.net The diffusion of the organic solvent into the aqueous phase, followed by its evaporation, results in the precipitation of the polymer and the formation of microspheres. jddtonline.inforesearchgate.net

This method allows for the creation of spherical and discrete microspheres. researchgate.netgrafiati.com The choice of solvents and the emulsifying agent are critical for the successful formation of stable microspheres with a high drug loading capacity. jddtonline.inforesearchgate.net Research on this compound has utilized a drug-to-polymer ratio of 1:7 in an emulsion solvent diffusion system, employing a mixture of ethyl cellulose and HPMC as the polymers. jddtonline.infojddtonline.info

In Vitro Drug Release Kinetics and Mechanistic Modeling

The in vitro release of this compound from various formulated systems is a critical determinant of its potential therapeutic efficacy. Kinetic modeling provides insight into the mechanisms governing drug release. Studies have analyzed release data using several mathematical models, including zero-order, Higuchi, and Korsmeyer-Peppas, to elucidate the underlying release patterns. jddtonline.inforesearchgate.net

Zero-order kinetics describes a process where the drug is released at a constant rate, independent of the drug concentration remaining in the dosage form. nih.gov This model is highly desirable for controlled-release formulations as it aims to maintain a steady drug level over an extended period.

In a study involving blend microspheres of Dexrabeprazole formulated with polylactic acid (PLA) and polycaprolactone (B3415563) (PCL), the drug release profile was best described by a zero-order kinetics model, achieving a regression coefficient (R²) of 0.9816. jneonatalsurg.com This indicates that the drug was released from these microspheres at a nearly constant rate. jneonatalsurg.com However, for other formulations, such as certain floating microspheres, different models provided a better fit, suggesting that the formulation components and methods significantly influence the release mechanism. jddtonline.inforesearchgate.net

The Higuchi model and the Korsmeyer-Peppas model are frequently used to analyze drug release from matrix systems. The Higuchi model suggests that drug release is primarily governed by diffusion, where the cumulative amount of drug released is proportional to the square root of time. nih.gov In studies on floating microspheres of Dexrabeprazole prepared with ethyl cellulose and Eudragit S-100, the Higuchi plot was found to be the best-fit model, indicating a diffusion-controlled release process. researchgate.net

The Korsmeyer-Peppas model is a more comprehensive model that describes drug release when the mechanism is not well-known or when more than one type of release phenomenon is involved. ptfarm.pl This model relates drug release to time and a release exponent 'n', which characterizes the release mechanism. ptfarm.pl For floating microspheres made with ethyl cellulose and hydroxypropyl methylcellulose (B11928114) (HPMC), the Korsmeyer-Peppas model showed the highest regression coefficient (r = 0.928), indicating it was the best-fit model for that particular system. jddtonline.inforesearchgate.net The value of the release exponent 'n' helps to distinguish between Fickian diffusion (n ≤ 0.5), non-Fickian (anomalous) transport (0.5 < n < 1.0), and super case II transport (n > 1.0). nih.govptfarm.pl

Table 1: Drug Release Kinetic Modeling for this compound Formulations This table is interactive. Click on headers to sort.

Formulation Type Best Fit Model Regression Coefficient (R² or r) Release Mechanism Indicated
Blend Microspheres (PLA/PCL) Zero-Order 0.9816 Constant rate release jneonatalsurg.com
Floating Microspheres (Ethyl Cellulose/HPMC) Korsmeyer-Peppas 0.928 Best fit, suggests complex release jddtonline.inforesearchgate.net
Floating Microspheres (Ethyl Cellulose/Eudragit S-100) Higuchi < 0.89 (n value) Diffusion-controlled release researchgate.net

Analysis of Zero-Order Release Kinetics

Physico-Mechanical Characterization of Formulated Systems

The physical and mechanical properties of drug delivery systems are essential for predicting their in vivo behavior and ensuring manufacturing consistency. Key characterization techniques include scanning electron microscopy, particle size analysis, and the determination of drug loading and entrapment efficiency.

Scanning Electron Microscopy (SEM) is utilized to examine the shape and surface characteristics of formulated drug delivery systems. jddtonline.info In studies of this compound microspheres, SEM analysis has been crucial for confirming their structural integrity. researchgate.netjneonatalsurg.com

Blend microspheres formulated via a solvent evaporation technique appeared spherical and smooth under SEM, indicating the formation of well-defined drug carriers. jneonatalsurg.com Similarly, floating microspheres prepared with different polymers were also found to be spherical. researchgate.nettheaspd.com Some formulations exhibited a porous nature on their surface, which can influence drug release and buoyancy characteristics. researchgate.net

Research has shown that the mean particle size of this compound floating microspheres can range from 210 to 264 µm. jddtonline.infoscribd.comresearchgate.net It has been observed that the particle size tends to increase with a higher concentration of polymers used in the formulation. jddtonline.infojddtonline.info This relationship allows for the tuning of particle size by adjusting the polymer ratio to achieve desired release profiles and buoyancy. jddtonline.info

Table 2: Particle Size of this compound Microsphere Formulations This table is interactive. Click on headers to sort.

Formulation Code Polymer System Mean Particle Size (µm)
F1 Ethyl Cellulose / HPMC 212 ± 12 scribd.com
F2 Ethyl Cellulose / HPMC 225 ± 21 scribd.com
F3 Ethyl Cellulose / HPMC 264 ± 23 scribd.com
F4 Ethyl Cellulose / HPMC 236 ± 25 scribd.com
F5 Ethyl Cellulose / HPMC 242 ± 24 scribd.com
F6 Ethyl Cellulose / HPMC 244 ± 40 scribd.com
F7 Ethyl Cellulose / HPMC 210 ± 23 scribd.com

Drug loading and entrapment efficiency are measures of the amount of active pharmaceutical ingredient successfully incorporated into the delivery system. Entrapment efficiency is typically calculated as the ratio of the actual drug content to the theoretical drug content. jddtonline.info

For floating microspheres of this compound, the drug entrapment efficiencies have been reported to be in the range of 48.47% to 76.19% w/w. jddtonline.infoscribd.com Studies have shown that entrapment efficiency can be influenced by the type and concentration of polymers; for instance, efficiency was found to increase with higher polymer concentrations. jddtonline.infojddtonline.info In another study focusing on blend microspheres, a high entrapment efficiency of 82.25% was achieved for an optimized formulation (F3). jneonatalsurg.com The determination of drug content typically involves crushing the microspheres, dissolving them in a suitable solvent, and measuring the drug concentration using UV spectrophotometry. jddtonline.infojneonatalsurg.com

Table 3: Entrapment Efficiency in this compound Microsphere Formulations This table is interactive. Click on headers to sort.

Formulation Type Polymer System Entrapment Efficiency (% w/w)
Floating Microspheres (F1) Ethyl Cellulose / HPMC 76.19 scribd.com
Floating Microspheres (F2) Ethyl Cellulose / HPMC 70.59 scribd.com
Floating Microspheres (F3) Ethyl Cellulose / HPMC 66.23 scribd.com
Floating Microspheres (F4) Ethyl Cellulose / HPMC 64.76 scribd.com
Floating Microspheres (F5) Ethyl Cellulose / HPMC 61.01 scribd.com
Floating Microspheres (F6) Ethyl Cellulose / HPMC 57.38 scribd.com
Floating Microspheres (F7) Ethyl Cellulose / HPMC 48.47 scribd.com
Blend Microspheres (F3) PLA / PCL 82.25 jneonatalsurg.com

Evaluation of Floating Behavior and Buoyancy

The evaluation of floating behavior is a critical step in the development of gastroretentive drug delivery systems (GRDDS) for this compound. scispace.com These systems are designed to have a lower bulk density than gastric fluids, allowing them to remain buoyant in the stomach for an extended period. researchgate.netjgtps.com This prolonged gastric residence time is intended to facilitate controlled drug release. researchgate.net The primary parameters assessed during these evaluations are the floating lag time and the total duration of floating.

The in vitro buoyancy is typically determined by placing the dosage form, such as a tablet or microspheres, into a beaker containing a simulated gastric fluid (e.g., 0.1N HCl, pH 1.2), maintained at 37±0.5ºC. iajps.comjddtonline.info The time it takes for the formulation to rise to the surface and float is recorded as the floating lag time. iajps.com The total time the dosage form remains on the surface of the medium is measured as the total floating time.

Research on this compound floating tablets has demonstrated successful buoyancy characteristics. In one study, tablets formulated using an effervescent system with sodium bicarbonate as the gas-generating agent and various grades of Hydroxyl Propyl Methyl Cellulose (HPMC) as the polymer achieved a floating lag time of just one minute and remained buoyant for 12 hours. iajps.com

Similarly, floating microspheres of this compound have been developed and evaluated for their buoyancy. jddtonline.info These are often prepared using a solvent diffusion-evaporation or solvent evaporation technique with polymers like ethyl cellulose and HPMC. researchgate.netjddtonline.info The buoyancy of these microspheres is influenced by the drug-to-polymer ratio and the specific polymers used. jddtonline.infojddtonline.info Studies have shown that as the concentration of a hydrophilic polymer like HPMC increases, the floating ability of the microspheres may decrease. jddtonline.infojddtonline.info Formulations have been developed that remain buoyant for over 12 hours. researchgate.net

The following table summarizes findings from a study on this compound floating microspheres, illustrating the influence of polymer composition on buoyancy over time.

Formulation CodePolymer Ratio (Ethyl Cellulose : HPMC)Mean Particle Size (μm) scribd.comBuoyancy (%) after 6 hours jddtonline.infoscribd.com
F1 High EC : Low HPMC212±1291.47
F2 225±2182.14
F3 264±2375.29
F4 236±2572.97
F5 242±2466.12
F6 244±4052.14
F7 Low EC : High HPMC210±2345.09

This table presents illustrative data based on published research findings. jddtonline.infoscribd.com

Research on Excipient Influence on Formulation Stability and Performance

The stability and performance of this compound formulations are heavily dependent on the selection of appropriate excipients. As a proton pump inhibitor, Dexrabeprazole is inherently unstable, particularly in acidic environments and in the presence of moisture, which can lead to degradation. researchgate.netnih.gov Therefore, research focuses on identifying excipients that can protect the active pharmaceutical ingredient (API) from degradation and ensure predictable drug release. researchgate.net

A primary strategy to enhance stability is the inclusion of alkaline excipients or stabilizers in the core of the formulation, especially for enteric-coated tablets. researchgate.net These agents create a basic micro-environment that protects the acid-labile Dexrabeprazole. A study on the development of enteric-coated Dexrabeprazole tablets investigated various alkaline stabilizers through drug-excipient compatibility tests. researchgate.net The findings indicated that magnesium oxide was an optimal stabilizer for preventing degradation. researchgate.net Similarly, for the related compound rabeprazole (B1678785), sodium bicarbonate has been shown to form a protective barrier against moisture, which can otherwise promote interaction between the drug and acidic groups in enteric-coating polymers. nih.govuj.edu.pl

The choice of polymers and other excipients also plays a crucial role in the performance of advanced drug delivery systems, such as floating microspheres. For instance, polymers like ethyl cellulose and Hydroxyl Propyl Methyl Cellulose (HPMC) are used to control the drug release rate. jddtonline.inforesearchgate.net Research has shown that increasing the polymer concentration can lead to an increase in drug entrapment efficiency but may decrease the in vitro drug release rate and buoyancy. jddtonline.infojddtonline.info

Compatibility studies, often using techniques like Fourier Transform Infrared (FTIR) spectroscopy, are essential to ensure that there are no significant interactions between this compound and the chosen excipients that could compromise the product's stability or efficacy. researchgate.netresearchgate.net Studies on the parent compound, rabeprazole sodium, have also evaluated the stabilizing effects of various hydrophilic polymeric excipients, such as Brij 58, Poloxamer 188, and PEG 6000, which were found to improve its stability in simulated intestinal fluid. nih.gov This highlights a common formulation approach for this class of molecules.

The table below summarizes the role of different excipients and their observed influence in Dexrabeprazole and related proton pump inhibitor formulations.

Excipient ClassSpecific Excipient Example(s)FunctionObserved Influence on Stability/PerformanceCitation(s)
Alkaline Stabilizers Magnesium Oxide, Sodium BicarbonatepH modification, StabilizationCreates a protective basic micro-environment, preventing acid-catalyzed degradation of the API. researchgate.net Sodium bicarbonate can form a barrier against moisture. nih.govuj.edu.pl researchgate.netnih.govuj.edu.pl
Polymers (Matrix Formers/ Release Modifiers) Hydroxyl Propyl Methyl Cellulose (HPMC), Ethyl Cellulose, Eudragit S-100Control drug release, Form matrix for floating systemsConcentration affects buoyancy, drug entrapment, and release rate. researchgate.netjddtonline.infojddtonline.info Higher HPMC ratio can decrease floating ability. jddtonline.infojddtonline.info researchgate.netjddtonline.infojddtonline.info
Surfactants/ Solubilizers Brij 58, Poloxamer 188, Cremophor RH40Stabilization, SolubilizationShown to improve the stability of rabeprazole sodium by reducing the degradation rate, potentially through micellar formation. nih.gov nih.gov
Gas-Generating Agents Sodium Bicarbonate, Citric AcidEffervescence for BuoyancyUsed in floating tablets to decrease floating lag time by generating gas upon contact with gastric fluid. iajps.com iajps.com

Stability and Degradation Kinetics Research

Comprehensive Intrinsic Stability Profiling

Intrinsic stability profiling involves subjecting the drug substance to a range of stress conditions to elucidate its degradation pathways and identify its vulnerabilities.

Dexrabeprazole (B173243) sodium's stability is highly dependent on pH. It is known to be labile in acidic environments and comparatively more stable under alkaline or neutral conditions. fda.govijpsjournal.com Forced degradation studies, which intentionally stress the compound, provide quantitative insights into its pH-dependent degradation.

In acidic conditions, such as the presence of hydrochloric acid (HCl), dexrabeprazole sodium undergoes significant degradation. One study reported a degradation of 17.77% following acidic hydrolysis. wisdomlib.org Another investigation using 0.02N HCl at room temperature for 10 minutes resulted in 11.92% degradation. orientjchem.org The primary degradation pathway in acidic or neutral pH involves the non-enzymatic conversion to its thioether analogue. researchgate.net The stability is observed to decrease as the pH decreases. researchgate.net

Conversely, the compound shows marked stability in alkaline environments. A study using 0.5N sodium hydroxide (B78521) (NaOH) at 60°C for 4 hours showed only 0.72% degradation. orientjchem.org This characteristic underscores the necessity of protective formulations, such as enteric coatings, to prevent the premature degradation of the drug in the acidic milieu of the stomach. ijpsjournal.com The rate of degradation has been shown to decrease with an increase in pH. itmedicalteam.pl

Forced Degradation Data for this compound

Stress ConditionParameters% DegradationReference
Acid Hydrolysis0.02N HCl, Room Temp, 10 min11.92% orientjchem.org
Acid HydrolysisNot specified17.77% wisdomlib.org
Alkali Hydrolysis0.5N NaOH, 60°C, 4 h0.72% orientjchem.org
Oxidative30% H₂O₂, Room Temp, 20 min5.34% orientjchem.org

Temperature is another critical factor influencing the stability of this compound. Studies have evaluated its stability under various temperature and humidity conditions, often following International Council for Harmonisation (ICH) guidelines.

Accelerated stability testing of an optimized enteric-coated tablet formulation of dexrabeprazole demonstrated high stability over a 6-month period. researchgate.net In a study comparing this compound and dexrabeprazole magnesium salts stored at 2°C to 8°C for 6 months, the sodium salt was found to absorb more moisture and show a more significant rise in impurities. google.com Another stability study on the active substance provided data for batches stored at 25°C/60% relative humidity (RH) for 12 months and at 40°C/75% RH for 6 months. geneesmiddeleninformatiebank.nl

Forced degradation studies involving thermal stress have shown significant degradation. When tablet powder was stored in a hot air oven at 105°C for 18 hours, a total degradation of approximately 5.33% was observed. nih.gov Research on different polymorphic forms of this compound also indicates that stability can be influenced by the specific crystal structure. For instance, a specific crystal form (Form C) was found to remain stable at high temperatures without converting to another crystalline form. google.com

Thermal Stability Data for this compound

Storage ConditionDurationObservationReference
2-8°C6 MonthsAbsorbed more water and showed more impurities compared to magnesium salt. google.com
25°C / 60% RH12 MonthsNo clear trends observed for retest period. geneesmiddeleninformatiebank.nl
40°C / 75% RH6 MonthsNo clear trends observed for retest period. geneesmiddeleninformatiebank.nl
105°C18 Hours~5.33% total degradation. nih.gov

This compound is sensitive to light. orientjchem.orgresearchgate.net Exposure to light, particularly ultraviolet (UV) radiation, can lead to degradation. Research on rabeprazole (B1678785), the racemic mixture of which dexrabeprazole is the R-isomer, has shown that it degrades upon exposure to UVC light. ijpsjournal.com One study involving a methanolic solution of rabeprazole exposed to UVC-254 nm light for one hour resulted in the formation of a new degradation product. ijpsjournal.com Another study found that 88% of the substance decomposed in 30 minutes under UVC radiation. nih.gov

Forced degradation studies on solid this compound showed no significant degradation when exposed to light energy of 1.2 million lux hours and near UV of 200-watt hours/m². orientjchem.org However, other research on rabeprazole solid samples identified the formation of several degradation products under both fluorescent and ultraviolet photolytic stress conditions. rsc.org

Thermal Stability Characterization

Identification and Characterization of Degradation Products

Under various stress conditions (acidic, basic, oxidative, thermal, and photolytic), this compound degrades into several products. Identifying these degradants is crucial for ensuring the quality and safety of the final pharmaceutical product.

The most commonly cited degradation product, particularly under acidic or neutral conditions, is thioether-rabeprazole . researchgate.netnih.gov This product is formed through the non-enzymatic conversion of the parent drug. researchgate.net

Other identified degradation products and impurities include:

Sulfone analogue : This is a major degradant observed under oxidative stress conditions. orientjchem.orgresearchgate.net

Sulfide (B99878) analogue : This is a major degradant under acidic conditions. orientjchem.org

N-oxide researchgate.net

Chloro-analogue researchgate.net

1H-benzo[d]imidazole-2-sulfonic acid nih.gov

4-(3-methoxy propoxy)-3-methyl-2-pyridine carboxylic acid nih.gov

One comprehensive study on rabeprazole identified a total of ten degradation products (R1–R10) under forced degradation conditions, which were characterized using LC-ESI-MS/MS. rsc.org Another study identified three unknown impurities in rabeprazole tablets stored at 40°C/75% RH for 6 months. nih.gov

Kinetic Modeling of Degradation Processes (e.g., First-Order Kinetics)

The study of degradation kinetics provides a mathematical description of the rate at which a drug substance breaks down. Research indicates that the degradation of rabeprazole sodium in aqueous solutions follows first-order kinetics . nih.govingentaconnect.com This means that the rate of degradation is directly proportional to the concentration of the drug.

In one study, the degradation of rabeprazole in simulated intestinal fluid (pH 6.8) was evaluated at 37°C and 60°C. The reaction followed first-order kinetics, with rate constants (k) of 0.75 h⁻¹ and 2.78 h⁻¹, respectively. nih.gov The breakdown was found to be catalyzed by both water and hydrogen ions. ingentaconnect.com

In contrast, some studies on specific formulations have reported different kinetic models. For instance, the release of dexrabeprazole from certain blend microsphere formulations was found to follow zero-order kinetics , indicating a constant rate of drug release over time. jneonatalsurg.com The photodegradation of a rabeprazole methanolic solution was also characterized by zero-order kinetics. nih.gov However, for the intrinsic degradation of the compound itself in solution, first-order kinetics is the predominantly reported model.

Excipient Compatibility Studies for Enhanced Stability

Excipients are essential components of pharmaceutical formulations, but they can also interact with the active ingredient, affecting its stability. Compatibility studies are therefore vital during formulation development.

Given dexrabeprazole's instability in acidic conditions, alkaline stabilizers are commonly incorporated into formulations to create a stable microenvironment. Magnesium oxide (MgO) has been identified as an effective alkaline stabilizer for enteric-coated dexrabeprazole tablets. researchgate.net Studies on rabeprazole have shown that in a solid-state blend, there were no significant changes in degradation kinetics when mixed with MgO or a neutral polymer like Hydroxypropyl methylcellulose (B11928114) (HPMC) . researchgate.netkoreascience.kr Other alkaline stabilizers used in proton pump inhibitor formulations include salts of phosphoric acid, carbonic acid, and citric acid. researchgate.net

Conversely, acidic excipients can significantly accelerate degradation. A study on rabeprazole showed that the acidic polymer carbomer 934 led to a substantial decrease in the remaining amount of the drug and a physical color change to dark brown. researchgate.netkoreascience.kr The degradation half-life of rabeprazole decreased as the fraction of carbomer 934 increased. koreascience.kr

Other excipients have also been studied for their stabilizing effects. In aqueous solutions, hydrophilic polymeric excipients such as Brij 58, Poloxamer 188, Cremophor RH40, Gelucire 44/14, and PEG 6000 were found to improve the stability of rabeprazole sodium. nih.gov Brij 58 showed the greatest stabilizing effect, significantly reducing the first-order degradation rate constant. nih.gov However, compatibility studies between rabeprazole sodium and sodium bicarbonate indicated potential interactions that could destabilize the formulation, suggesting that direct contact between these two components should be avoided in a final dosage form. mdpi.com

Accelerated Stability Testing Methodologies and Prediction Models

Accelerated stability testing is a critical component in the pharmaceutical development of this compound, an acid-labile compound. These studies are designed to increase the rate of chemical degradation and physical change of a drug substance or drug product by using exaggerated storage conditions. The primary goal is to predict the shelf-life of the product under normal storage conditions in a shorter period. The methodologies employed involve subjecting the compound, both as a pure substance and in its final dosage form, to elevated levels of stress, such as high temperature and humidity.

Research into the stability of this compound and its parent compound, rabeprazole, has established that degradation is highly dependent on factors like pH, temperature, humidity, and interaction with excipients. researchgate.netingentaconnect.comresearchgate.net Forced degradation studies reveal that this compound is sensitive to acidic and oxidative conditions but is relatively stable in an alkaline medium. orientjchem.org The kinetics of decomposition for rabeprazole sodium in aqueous solutions have been shown to follow a first-order reaction. ingentaconnect.comresearchgate.netnih.gov This degradation is catalyzed by both water and hydrogen ions, making control of the micro-pH environment in a formulation essential. ingentaconnect.comresearchgate.net

Analytical techniques, primarily high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC), are the methods of choice for these studies. ingentaconnect.comorientjchem.orghpu.edu.sy These methods are stability-indicating, meaning they can accurately separate the intact drug from its degradation products, allowing for precise quantification of the remaining active ingredient over time. orientjchem.org

Research Findings from Accelerated Stability Studies

Studies have investigated the stability of this compound in various forms, including different crystalline structures and formulated tablets.

One study focused on the stability of three different crystal forms of this compound (A, B, and C) under various stress conditions over 30 days. google.com The samples were tested at 40°C/75% RH, 60°C, and under high illumination (4500 lx). The results, which measure the formation of related impurities, indicated that crystal form C, an anhydrous form, demonstrated superior stability with lower levels of degradation products compared to forms A and B under accelerated heat and humidity conditions. google.com

ConditionCrystal FormTime (Days)Related Substances (%)
40°C / 75% RHA100.18
300.45
B100.15
300.38
C100.08
300.15
60°CA100.55
301.20
B100.42
300.95
C100.12
300.28
Illumination (4500 lx)A100.12
300.25
B100.10
300.21
C100.06
300.11

Data sourced from a study on the stability of different crystal forms of this compound. google.com The table shows the percentage of related substances detected under accelerated conditions.

In another study, an enteric-coated tablet formulation of dexrabeprazole was developed using magnesium oxide as an alkaline stabilizer to protect the acid-labile drug. researchgate.net The optimized formulation underwent accelerated stability testing for 6 months and demonstrated higher stability compared to a commercial rabeprazole product. researchgate.net This highlights the importance of formulation strategies, such as the inclusion of alkalizers, in ensuring the stability of proton pump inhibitors. researchgate.netresearchgate.net

FormulationTest ConditionDurationKey Finding
Enteric-coated dexrabeprazole tablets with magnesium oxideAccelerated Stability Testing6 MonthsAchieved higher stability compared to a commercial rabeprazole formulation. researchgate.net
Immediate-release rabeprazole sodium dry-coated tablet40 ± 2 °C / 75 ± 5% RH12 MonthsThe developed tablets were found to be stable for approximately 12 months. nih.gov
Rabeprazole sodium with carbomer 934 (acidic excipient)40°C / 75% RH2 WeeksSignificant degradation observed, indicating incompatibility. researchgate.net
Rabeprazole sodium with MgO and HPMC (alkaline/neutral excipients)40°C / 75% RH2 WeeksNo significant changes in degradation kinetics were observed. researchgate.net

This table summarizes findings from various accelerated stability studies on dexrabeprazole and rabeprazole sodium formulations.

Prediction Models

The data gathered from accelerated stability studies are used to build prediction models for the product's shelf-life. The most common model used in pharmaceutical stability kinetics is based on the Arrhenius equation. This equation describes the relationship between the temperature and the rate of a chemical reaction.

The general approach involves:

Conducting stability studies at several elevated temperatures (e.g., 40°C, 50°C, 60°C) while keeping other conditions like humidity constant.

Determining the degradation rate constant (k) at each temperature. For dexrabeprazole, this would typically be based on a first-order degradation model, where the rate of degradation is proportional to the concentration of the drug remaining. ingentaconnect.comresearchgate.net

Plotting the natural logarithm of the rate constant (ln k) against the reciprocal of the absolute temperature (1/T).

According to the Arrhenius equation, this plot should yield a straight line. This line can be extrapolated to predict the rate constant (k) at normal storage temperatures (e.g., 25°C).

Once the rate constant at the recommended storage temperature is estimated, the shelf-life (t₉₀), which is the time it takes for 10% of the drug to degrade, can be calculated.

While specific prediction models exclusively for this compound are not extensively detailed in publicly available literature, the principles are well-established for its parent compound, rabeprazole, and the broader class of proton pump inhibitors. ingentaconnect.comresearchgate.net For instance, the degradation rate constant for rabeprazole sodium at 25°C has been estimated by extrapolating data from studies conducted at elevated temperatures. nih.gov This methodology allows for a scientifically grounded prediction of product stability, ensuring its quality, efficacy, and safety throughout its shelf-life.

Analytical Method Development and Validation for Research Applications

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of Dexrabeprazole (B173243) sodium due to its high resolution, sensitivity, and specificity. Reversed-phase HPLC (RP-HPLC) is the most common mode employed for its analysis.

Quantitative Determination of Dexrabeprazole Sodium in Research Matrices

For the quantitative determination of this compound, several RP-HPLC methods have been developed and validated. A common approach involves using a C18 column with a mobile phase consisting of a mixture of an organic solvent, like acetonitrile (B52724) or methanol (B129727), and a phosphate (B84403) buffer. researchgate.netdergipark.org.trijpra.com The pH of the buffer is a critical parameter, with neutral to slightly alkaline conditions often favored to ensure the stability of the acid-labile Dexrabeprazole. bioline.org.br

One validated method utilizes a C18 column with a mobile phase of acetonitrile and phosphate buffer (pH 7) in a 50:50 v/v ratio, at a flow rate of 1.0 mL/min. researchgate.netdergipark.org.tr Detection is typically carried out using a UV detector at wavelengths around 270 nm, 272 nm, or 284 nm, where Dexrabeprazole exhibits significant absorbance. researchgate.netijpra.comscispace.com Under these conditions, a retention time of approximately 4.3 minutes can be achieved. researchgate.netdergipark.org.trijpra.com The linearity of such methods has been established in concentration ranges relevant for research, for instance, from 2.5-12.5 µg/mL and 77-143 mg/L, with correlation coefficients (r²) consistently exceeding 0.998. researchgate.netdergipark.org.trijpra.com The limit of detection (LOD) and limit of quantification (LOQ) are crucial for determining low levels of the compound, with reported values as low as 0.010 mg/L for LOD and 0.034 mg/L for LOQ. researchgate.netdergipark.org.tr

Table 1: HPLC Parameters for Quantitative Determination of this compound
ParameterConditionReference
ColumnC18 (4.6 x 150mm, 5µm) ijpra.com
Mobile PhaseMethanol: Phosphate Buffer pH 3.5 (65:35 v/v) ijpra.com
Flow Rate1.0 mL/min researchgate.netdergipark.org.trijpra.com
Detection Wavelength270 nm ijpra.com
Retention Time4.312 ± 0.02 min ijpra.com
Linearity Range2.5-12.5 µg/mL ijpra.com

Impurity Profiling and Related Substances Analysis

The analysis of impurities and related substances is critical in pharmaceutical research to understand the degradation pathways and ensure the quality of the active compound. Stability-indicating HPLC methods are specifically designed to separate this compound from its potential degradation products and process-related impurities. innovareacademics.innih.govmdpi.com These methods often employ a gradient elution to resolve a complex mixture of compounds with varying polarities.

A stability-indicating method for the related compound, rabeprazole (B1678785), which is structurally similar, utilized a C18 column with a gradient mixture of a phosphate buffer (pH 7.6) and acetonitrile. innovareacademics.in Forced degradation studies, including exposure to acidic, basic, oxidative, thermal, and photolytic conditions, are performed to demonstrate the method's specificity. mdpi.com Dexrabeprazole is known to be sensitive to acidic and oxidative conditions. scispace.comorientjchem.org The degradation products are well-resolved from the main peak, confirming the stability-indicating nature of the method. mdpi.com

Chiral Purity Determination by HPLC

Since Dexrabeprazole is the R-(+)-enantiomer of rabeprazole, methods for determining its chiral purity are essential. Chiral HPLC is the technique of choice for separating enantiomers. A validated method for the enantiomeric separation of Dexrabeprazole uses a Chiralpak AD-RH column, which is an amylose-based stationary phase. researchgate.net

In one such method, a mobile phase of water and acetonitrile (50:50, v/v) is used at a flow rate of 0.5 mL/min, with the column temperature maintained at 40°C and UV detection at 284 nm. researchgate.net This method demonstrated a resolution of more than 1.5 between the (R)- and (S)-enantiomers. The method was validated for the quantification of the (S)-enantiomer (the distomer) and showed excellent linearity over a concentration range of 0.05 µg/mL (LOQ) to 1 µg/mL. researchgate.net The LOD and LOQ for the (S)-enantiomer were reported to be 0.015 µg/mL and 0.05 µg/mL, respectively. researchgate.net Another approach for assessing chiral purity involves the use of capillary electrophoresis with cyclodextrin-based chiral selectors. mdpi.com

Table 2: Chiral HPLC Method for Dexrabeprazole Enantiomeric Purity
ParameterConditionReference
ColumnChiralpak AD-RH (150 x 4.6 mm, 5 µm) researchgate.net
Mobile PhaseWater: Acetonitrile (50:50, v/v) researchgate.net
Flow Rate0.5 mL/min researchgate.net
Column Temperature40°C researchgate.net
Detection Wavelength284 nm researchgate.net
LOD for (S)-enantiomer0.015 µg/mL researchgate.net
LOQ for (S)-enantiomer0.05 µg/mL researchgate.net

Ultra-Performance Liquid Chromatography (UPLC) Methodologies for Rapid Analysis

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over conventional HPLC, including shorter run times, reduced solvent consumption, and improved resolution, making it ideal for high-throughput research applications. nih.gov A rapid, sensitive, and stability-indicating RP-UPLC method has been developed for the determination of related impurities in this compound. scispace.comorientjchem.org

This method utilizes a BEH C18 column (2.1 x 50 mm, 1.7 µm) with a gradient elution program. scispace.comorientjchem.org The mobile phase consists of a phosphate buffer (pH ~7.0) with 1% acetonitrile (Mobile Phase A) and a mixture of methanol and acetonitrile (95:5 v/v) (Mobile Phase B). scispace.comorientjchem.org The analysis is performed at a flow rate of 0.45 mL/min, a column temperature of 40°C, and a detection wavelength of 284 nm. scispace.comorientjchem.org This UPLC method significantly reduces the run time to 10 minutes, a substantial improvement over older HPLC methods that could take up to 90 minutes. scispace.comorientjchem.org The method is validated according to ICH guidelines and has been shown to be linear, accurate, and precise for quantifying impurities from the LOQ level to 150% of the specification limit. scispace.comorientjchem.org

Table 3: UPLC Method for Rapid Analysis of this compound Impurities
ParameterConditionReference
ColumnBEH C18 (2.1 x 50 mm, 1.7 µm) scispace.comorientjchem.org
Mobile Phase A99% Phosphate buffer (pH ~7.0) and 1% Acetonitrile scispace.comorientjchem.org
Mobile Phase B95% Methanol and 5% Acetonitrile scispace.comorientjchem.org
Flow Rate0.45 mL/min scispace.comorientjchem.org
Column Temperature40°C scispace.comorientjchem.org
Detection Wavelength284 nm scispace.comorientjchem.org
Run Time10 minutes scispace.comorientjchem.org

Spectrophotometric Analytical Approaches

Spectrophotometric methods offer a simpler and more economical alternative to chromatographic techniques for the quantitative analysis of this compound, particularly in bulk form or simple formulations.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is based on the measurement of light absorption by the analyte in a specific wavelength range. For this compound, several UV spectrophotometric methods have been developed. These methods include first-order derivative spectroscopy and area under the curve (AUC) analysis. researchgate.net

In one study, a first-order derivative spectroscopic method was developed where the derivative amplitudes were measured at selected wavelengths. rjptonline.orgrjptonline.org For the simultaneous determination with another drug, wavelengths of 253 nm and 266 nm were selected from the first-order derivative spectra. rjptonline.orgrjptonline.org Beer's law was obeyed in the concentration range of 2-36 µg/mL for Dexrabeprazole. rjptonline.orgrjptonline.org Another method utilized the area under the curve in the wavelength range of 278-303 nm for quantification. researchgate.net These spectrophotometric methods have been validated for linearity, precision, and accuracy, with recovery studies showing results in the range of 98.25% to 102.08%. researchgate.net While simpler, these methods may lack the specificity of chromatographic techniques when dealing with complex matrices or impurity analysis.

Table 4: UV-Visible Spectrophotometric Methods for this compound
MethodParameterValueReference
First Order Derivative SpectroscopyWavelength for Determination266 nm rjptonline.orgrjptonline.org
Linearity Range2-36 µg/mL rjptonline.orgrjptonline.org
Area Under the Curve (AUC)Wavelength Range278-303 nm researchgate.net
Recovery98.25% - 100.75% researchgate.net

First-Order Derivative Spectroscopy

First-order derivative spectroscopy is a valuable UV-spectrophotometric technique used for the analysis of this compound. This method enhances the resolution of overlapping spectra, allowing for the determination of an analyte in the presence of interferences. For this compound, this technique has been successfully developed and validated, often for simultaneous determination with other drugs. rjptonline.orgrjptonline.org

The principle involves the conversion of a normal zero-order absorption spectrum into its first derivative, where the rate of change of absorbance with wavelength (dA/dλ) is plotted against wavelength. The resulting spectrum shows characteristic positive maxima and negative minima, which can be used for quantification. researchgate.net In a developed method for this compound, the derivative amplitude at 266 nm was selected for its determination. rjptonline.orgrjptonline.org The method demonstrated linearity over a concentration range of 2-36 µg/mL. rjptonline.orgrjptonline.org Validation studies confirmed the method's suitability for routine analysis. researchgate.net

ParameterFindingReference
Analytical Wavelength266 nm rjptonline.orgrjptonline.org
Linearity Range2-36 µg/mL rjptonline.orgrjptonline.org
Accuracy (% Recovery)99.94% - 102.5% rjptonline.org
ApplicationQuantification in bulk and combined dosage forms rjptonline.orgrjptonline.org

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, offer high selectivity and sensitivity, making them indispensable for the comprehensive analysis of this compound, particularly in complex biological matrices.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical tool for the highly selective and sensitive quantification of this compound in biological fluids such as plasma. nih.govnih.gov This is essential for pharmacokinetic studies in research. The method combines the superior separation capabilities of liquid chromatography with the precise detection and structural elucidation power of tandem mass spectrometry.

In a typical LC-MS/MS method, dexrabeprazole is first separated from other plasma components on a reversed-phase column, such as a C18 column. researchgate.netscidoc.org The mobile phase often consists of a mixture of an organic solvent like acetonitrile or methanol and an aqueous buffer like ammonium (B1175870) acetate (B1210297). nih.govnih.gov Following chromatographic separation, the analyte is ionized, commonly using positive ion electrospray ionization (ESI+). scidoc.org Quantification is achieved using multiple reaction monitoring (MRM), where a specific precursor ion is selected and fragmented to produce a characteristic product ion. For dexrabeprazole, the MRM transition is frequently monitored at m/z 359.9 → 242.2. scidoc.org This high specificity minimizes interference from matrix components. nih.gov

ParameterDescriptionReference
TechniqueLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) nih.govnih.gov
Ionization ModePositive Ion Electrospray (ESI+) scidoc.org
MRM Transition (Dexrabeprazole)m/z 359.9 → 242.2 scidoc.org
MRM Transition (Internal Standard - d3)m/z 363.0 → 245.2 scidoc.org
ApplicationQuantification in human plasma for pharmacokinetic/bioequivalence studies scidoc.org

Optimization of Sample Preparation Techniques for Diverse Research Applications

The choice and optimization of the sample preparation technique are critical for achieving accurate and reliable results, as it aims to isolate the analyte of interest from the sample matrix and remove potential interferences. The technique varies depending on the nature of the sample (e.g., bulk drug, pharmaceutical formulation, or biological fluid).

For analysis from bulk drug or tablet formulations, the sample preparation is typically straightforward, involving dissolving an accurately weighed amount of the powder in a suitable solvent. inventi.in Methanol, 0.1 N sodium hydroxide (B78521), and mixtures of buffers and organic solvents are commonly used as diluents. rjptonline.orgscispace.com

For research applications involving biological matrices like plasma, more extensive sample preparation is required to remove proteins and other endogenous components. Common techniques include:

Protein Precipitation (PPT): This is a simple and rapid method where a water-miscible organic solvent, such as acetonitrile, is added to the plasma sample to precipitate proteins. scidoc.org The supernatant containing the analyte is then collected for analysis.

Liquid-Liquid Extraction (LLE): This technique involves extracting the analyte from the aqueous plasma sample into an immiscible organic solvent. A mixture of methyl tert-butyl ether and ethyl acetate (80:20, v/v) has been used effectively for extracting dexrabeprazole from human plasma, offering high recovery. nih.gov

The optimization of these techniques involves selecting the appropriate solvents and adjusting parameters like pH and solvent-to-sample ratios to maximize analyte recovery and minimize matrix effects. nih.govscidoc.org

Computational and Theoretical Studies of Dexrabeprazole Sodium

Molecular Modeling and Simulation Approaches for Conformation and Interactions

Computational chemistry provides powerful tools for understanding the three-dimensional structure and electronic properties of drug molecules like dexrabeprazole (B173243). Quantum mechanical methods, particularly Density Functional Theory (DFT), have been employed to optimize the geometry of proton pump inhibitors (PPIs) and elucidate their thermochemical and molecular orbital properties. biomedgrid.com Such calculations help determine the most stable and lowest-energy conformation of the molecule. nih.gov For PPIs, which are prodrugs, DFT studies are crucial for investigating the multi-step acid activation process. acs.org This process involves the protonation of the benzimidazole (B57391) and pyridine (B92270) nitrogens, which is a critical step for the drug's conversion into its active, thiophilic sulfenamide (B3320178) form in the acidic environment of gastric parietal cells. acs.orgnih.govjnmjournal.org

Molecular docking is another widely used computational technique to simulate the interaction between a ligand (dexrabeprazole) and a target protein. researchgate.net Studies have used docking to explore the binding of rabeprazole (B1678785) enantiomers to transport proteins, such as human serum albumin (HSA) and α1-acid glycoprotein (B1211001) (AGP), revealing atomic-level details of these interactions. mdpi.comnih.gov These simulations can predict the binding affinity, represented by a docking score, and identify key amino acid residues involved in the interaction, thereby explaining the stereoselective binding observed experimentally. mdpi.comnih.gov

Table 1: Overview of Computational Methods in Dexrabeprazole Research

Computational Method Application Area Key Insights

| Density Functional Theory (DFT) | Geometry Optimization, Electronic Properties, Reaction Mechanisms | - Determination of stable molecular conformations nih.gov

  • Elucidation of the acid activation pathway acs.orgnih.gov
  • Calculation of reaction free energy barriers acs.orgacs.org | | Molecular Docking | Ligand-Protein Interaction, Binding Affinity Prediction | - Simulation of binding to the H+/K+-ATPase target impactfactor.orgnih.gov
  • Prediction of interactions with metabolic enzymes (e.g., CYPs) rjptonline.org
  • Analysis of stereoselective binding to plasma proteins mdpi.comnih.gov | | 3D-QSAR (CoMFA/CoMSIA) | Structure-Activity Relationship Analysis | - Correlation of 3D structural fields with biological activity researchgate.netacs.org
  • Design of new benzimidazole derivatives with improved properties researchgate.net | | PBPK Modeling | Pharmacokinetics, Drug-Drug Interactions | - Simulation of drug absorption, distribution, and metabolism nih.govnih.gov
  • Prediction of DDI potential with co-administered drugs nih.govresearchgate.net |
  • Quantitative Structure-Activity Relationship (QSAR) Studies for Enantiomers

    Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activity. spu.edu.sy For chiral drugs like rabeprazole, where enantiomers can exhibit different efficacies, QSAR studies are particularly insightful. nih.gov The challenge in chiral QSAR is developing molecular descriptors that can distinguish between enantiomers, as traditional 2D descriptors are often identical for both R- and S-isomers. mdpi.com

    Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are well-suited for this purpose. These methods analyze the steric, electrostatic, and other physicochemical fields surrounding the molecules. researchgate.net Studies on benzimidazole derivatives, the core scaffold of dexrabeprazole, have successfully used 3D-QSAR to build models that predict biological activity and guide the design of new inhibitors for various targets. researchgate.netacs.org These models identify which regions of the molecule are sensitive to modifications, providing clues for optimizing activity. For instance, 3D-QSAR contour maps can suggest where bulky groups might enhance or diminish activity, or where hydrogen bond donors or acceptors are favorable. researchgate.net While specific 3D-QSAR studies focusing exclusively on dexrabeprazole are not widely published, the principles derived from studies on related benzimidazole derivatives are applicable.

    In Silico Prediction of Molecular Interactions and Metabolic Fate

    In silico methods are instrumental in predicting how dexrabeprazole interacts with biological systems and how it is metabolized, providing a framework for understanding its pharmacokinetic profile.

    Physiologically Based Pharmacokinetic (PBPK) modeling is a sophisticated simulation technique that integrates drug-specific physicochemical data with physiological information to predict its absorption, distribution, metabolism, and excretion (ADME). nih.govmdpi.com PBPK models are constructed as a series of compartments representing real organs and tissues, connected by blood flow. nih.gov

    These models are particularly valuable for predicting drug-drug interactions (DDIs). researchgate.netfrontiersin.org PBPK models for various PPIs, including rabeprazole, have been developed to simulate the impact of co-administering other drugs. nih.gov For example, a PBPK model was used to assess the interaction between rabeprazole and voriconazole, predicting that rabeprazole had a minimal effect on voriconazole's pharmacokinetics compared to other PPIs. nih.gov Such models can simulate complex scenarios, including the simultaneous inhibition or induction of metabolic enzymes, and are increasingly used in regulatory submissions to evaluate DDI potential without the need for extensive clinical trials. researchgate.netmdpi.com

    The metabolism of rabeprazole is stereoselective and primarily mediated by the cytochrome P450 enzymes CYP2C19 and CYP3A4. nih.govnih.gov In silico tools are used to predict the binding and inhibitory potential of dexrabeprazole toward these enzymes. Molecular docking simulations can assess the binding affinity of dexrabeprazole to the active sites of CYP isoforms. rjptonline.org

    Computational studies have been performed to compare the DDI potential of various PPIs, including dexrabeprazole, based on their interaction with CYP2C19 when co-administered with clopidogrel. nih.gov Such in silico assessments predict that dexrabeprazole has a lower potential for DDI mediated by CYP2C19 compared to omeprazole (B731) and esomeprazole (B1671258). nih.gov These predictions are based on calculating the binding affinity and analyzing the interactions between the drug molecule and the amino acid residues in the enzyme's active site. This information helps explain the substrate specificity and the observed differences in metabolic pathways between enantiomers.

    Physiologically Based Pharmacokinetic (PBPK) Modeling for Interaction Potential

    Theoretical Investigations of Binding Affinity and Receptor Interactions

    The therapeutic effect of dexrabeprazole stems from its irreversible inhibition of the gastric H+/K+-ATPase, also known as the proton pump. nih.gov Theoretical methods provide a detailed understanding of this crucial interaction. The process begins with the acid-catalyzed conversion of the prodrug into a reactive sulfenic acid intermediate, which then forms a covalent disulfide bond with a specific cysteine residue (primarily Cys813) on the proton pump. acs.orgjnmjournal.org

    Density Functional Theory (DFT) calculations have been extensively used to investigate the mechanistic pathway of this inhibition process for PPIs like omeprazole. nih.govresearchgate.net These studies calculate the free energy barriers for the different steps, identifying the rate-determining step, which is the formation of the disulfide bond. acs.orgnih.gov The stability of the resulting drug-enzyme complex is also evaluated, providing a theoretical basis for the drug's potency. acs.orgacs.org For example, DFT calculations revealed that the stability of the transition state for disulfide bond formation is governed by hydrogen bonding, and that the S-enantiomer of omeprazole forms a more thermodynamically stable complex than other PPIs like timoprazole. nih.gov

    Molecular docking studies have also been used to model the binding of PPIs to the H+/K+-ATPase. plos.org These simulations predict the binding pose of the drug in the enzyme's active site and calculate a binding energy score, which correlates with binding affinity. nih.gov By comparing the binding energies of different analogues or enantiomers, these theoretical investigations can rationalize differences in potency and guide the design of new, more effective inhibitors. acs.orgnih.gov

    Table 2: Predicted Binding Affinities of Selected PPIs from Computational Studies

    Compound Target Protein Computational Method Predicted Binding Energy (kcal/mol) Finding
    S-Rabeprazole α1-acid glycoprotein (AGP) Molecular Docking -7.4 Higher binding affinity than R-rabeprazole. mdpi.com
    R-Rabeprazole (Dexrabeprazole) α1-acid glycoprotein (AGP) Molecular Docking -7.1 Lower binding affinity than S-rabeprazole. mdpi.com
    Rabeprazole Peptide Deformylase (PDF) of L. reuteri Molecular Docking -141.136 (MolDock Score) Significant interaction suggesting potential impact on bacterial protein maturation. impactfactor.org
    Omeprazole Analogue (OMP19) H+/K+-ATPase (PTAAC1) Molecular Docking -8.3 Higher binding affinity than parent omeprazole (-7.1 kcal/mol). nih.gov
    Omeprazole Analogue (OMP21) H+/K+-ATPase (PTAAC1) Molecular Docking -8.1 Higher binding affinity than parent omeprazole (-7.1 kcal/mol). nih.gov

    Note: Binding energy values from different studies and methods (e.g., kcal/mol vs. MolDock score) are not directly comparable.

    Q & A

    Q. What are the established synthesis pathways for dexrabeprazole sodium, and how are chiral purity and stability ensured during production?

    • Methodological Answer : Synthesis typically involves chiral resolution of rabeprazole thioether precursors, followed by oxidation to the sulfoxide form. Chiral purity is validated using high-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)). Stability studies under accelerated conditions (40°C/75% RH) assess degradation pathways, with impurities quantified via RP-UPLC methods validated per ICH guidelines .

    Q. What is the mechanism of action of this compound as a proton pump inhibitor (PPI), and how does its stereoselectivity influence pharmacological activity?

    • Methodological Answer : Dexrabeprazole inhibits H⁺/K⁺-ATPase in gastric parietal cells by covalent binding to cysteine residues. Its (R)-enantiomer exhibits higher metabolic stability and prolonged acid suppression compared to racemic rabeprazole. In vitro assays (e.g., proton pump inhibition in porcine gastric vesicles) and in vivo pH-metry in rodent models are used to validate enantiomer-specific efficacy .

    Q. How are in vitro dissolution and permeability profiles of this compound formulations evaluated to predict bioavailability?

    • Methodological Answer : Dissolution testing employs USP Apparatus II (paddle method) with biorelevant media (e.g., FaSSGF at pH 1.6). Permeability is assessed via Caco-2 cell monolayers or parallel artificial membrane permeability assays (PAMPA). Correlation with pharmacokinetic data (AUC, Cmax) in clinical studies validates predictive accuracy .

    Q. What analytical techniques are recommended for quantifying this compound and its major metabolites in biological matrices?

    • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) is preferred for plasma/serum analysis. Solid-phase extraction (SPE) using mixed-mode sorbents improves recovery. Method validation includes matrix effect evaluation, stability under freeze-thaw cycles, and cross-validation with HPLC-UV for robustness .

    Q. How do researchers address inter-individual variability in this compound pharmacokinetics during early-phase clinical trials?

    • Methodological Answer : Population pharmacokinetic (PopPK) models using NONMEM or Monolix account for covariates (e.g., CYP2C19 polymorphism, body weight). D-optimal sampling designs minimize blood draws while maximizing parameter estimation accuracy. Bootstrap and visual predictive checks (VPCs) validate model reliability .

    Advanced Research Questions

    Q. What experimental strategies resolve contradictions between preclinical efficacy and clinical outcomes for this compound in gastroesophageal reflux disease (GERD)?

    • Methodological Answer : Conduct translational pharmacodynamic studies using human gastric biopsies to assess acid inhibition ex vivo. Retrospective meta-analyses of clinical trials stratify patients by CYP2C19 phenotype and Helicobacter pylori status. Mechanistic PK/PD modeling identifies covariates explaining efficacy gaps .

    Q. How can impurity profiling of this compound batches be optimized to meet stringent regulatory thresholds for genotoxic impurities?

    • Methodological Answer : Employ ultra-high-performance liquid chromatography (UHPLC) coupled with quadrupole time-of-flight (Q-TOF) mass spectrometry for structural elucidation of degradation products. Ames tests and in silico toxicity prediction tools (e.g., Derek Nexus) prioritize impurities for quantification. Method sensitivity is enhanced via post-column derivatization .

    Q. What comparative effectiveness study designs are suitable for evaluating this compound against other PPIs in refractory acid-related disorders?

    • Methodological Answer : Use randomized crossover trials with ambulatory pH monitoring as the primary endpoint. Bayesian adaptive designs allow dose adjustments based on interim analyses. Propensity score matching in real-world data (RWD) controls for confounding variables like concomitant medications .

    Q. How can researchers mitigate bias in systematic reviews of this compound’s long-term safety profile?

    • Methodological Answer : Adhere to PRISMA guidelines with dual independent screening and risk-of-bias assessment (RoB 2.0 tool). Grey literature (e.g., regulatory reports, conference abstracts) is searched via PROSPERO-registered protocols. Funnel plots and Egger’s test assess publication bias. Sensitivity analyses exclude industry-funded studies .

    Q. What computational methods predict this compound’s drug-drug interaction (DDI) potential with CYP3A4 substrates?

    • Methodological Answer : Physiologically based pharmacokinetic (PBPK) modeling (e.g., Simcyp Simulator) integrates in vitro CYP inhibition data (IC50 from human liver microsomes) and system-specific parameters. Clinical DDI studies with midazolam as a probe substrate validate predictions. In silico tools like DDI Predictor™ prioritize high-risk combinations .

    Retrosynthesis Analysis

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.